molecular formula C21H23N5O2 B11216733 7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11216733
M. Wt: 377.4 g/mol
InChI Key: QIPWOQHGSZLIJU-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents attached to the phenyl rings

Preparation Methods

The synthesis of 7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the tetrazole ring, followed by the fusion with the pyrimidine ring and subsequent functionalization of the phenyl rings. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where specific substituents on the phenyl rings are replaced with other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a biochemical probe for studying specific biological pathways and interactions.

    Medicine: Research has indicated that this compound may have pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

7-(2,3-Dimethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine can be compared with other tetrazolopyrimidine derivatives, such as:

    7-(2,3-Dimethoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure but lacks the isopropyl group on the phenyl ring.

    7-(2,3-Dimethoxyphenyl)-5-[4-(methyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine: Similar structure but has a methyl group instead of an isopropyl group on the phenyl ring.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

7-(2,3-dimethoxyphenyl)-5-(4-propan-2-ylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H23N5O2/c1-13(2)14-8-10-15(11-9-14)17-12-18(26-21(22-17)23-24-25-26)16-6-5-7-19(27-3)20(16)28-4/h5-13,18H,1-4H3,(H,22,23,25)

InChI Key

QIPWOQHGSZLIJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(N3C(=NN=N3)N2)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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